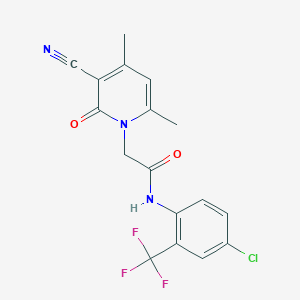

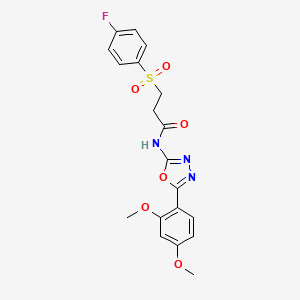

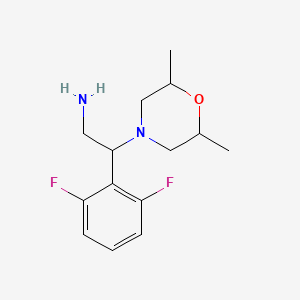

![molecular formula C20H22FN3O5 B2504102 Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate CAS No. 899992-14-4](/img/structure/B2504102.png)

Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate, is a chemical entity that appears to be related to various synthesized heterocyclic compounds. These compounds are often explored for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, which are efficient methods for constructing complex molecules. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, ethyl 3-(benzoylamino)indole-2-carboxylates were obtained from a reaction involving 4-hydroxymethylene-2-phenyl-5(4H)-oxazolone and phenylhydrazines . These methods demonstrate the versatility of multi-component reactions in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .

Chemical Reactions Analysis

The reactivity of similar ethyl carboxylate compounds has been explored in various chemical reactions. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were shown to react with different nucleophilic reagents to yield a variety of heterocyclic derivatives . This indicates that the ethyl carboxylate moiety can participate in nucleophilic substitution reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as IR, NMR, LCMS, and elemental analysis. For instance, a novel pyrimidine derivative was characterized by these methods and also evaluated for its antioxidant and radioprotective activities . The characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate included thermogravimetric analysis and differential thermal analysis, providing insights into its stability and thermal behavior .

Aplicaciones Científicas De Investigación

Transformations and Synthesis of Imidazolone Derivatives

A study by Bezenšek et al. (2012) detailed the synthesis of imidazolone derivatives via the Michael addition and substitution reactions, followed by cyclization. This process illustrates the chemical versatility of compounds with similar structural features for creating a wide array of biologically active molecules, potentially including Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate (Bezenšek et al., 2012).

Creation of Thiazolo and Pyridazine Derivatives

Albreht et al. (2009) demonstrated transformations leading to thiazolo and pyridazine derivatives from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. This work signifies the potential for derivatives like Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate to serve as precursors in synthesizing compounds with herbicidal and pharmaceutical applications (Albreht et al., 2009).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) explored the synthesis of compounds through cyclopropanation and their applications in antimicrobial and antioxidant studies. This research underscores the relevance of structural manipulation in deriving compounds that could exhibit significant biological activities, which might be an area where Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate could find application (Raghavendra et al., 2016).

Novel Pyridazine and Pyrazine Derivatives

The synthesis of novel pyridazine and pyrazine derivatives by Abdelrazek et al. (2001) via alcoholysis and Knoevenagel condensation demonstrates the compound's role in generating new chemical entities with potential utility in drug discovery and material science (Abdelrazek et al., 2001).

Synthesis of Fluorinated Pyridazines

Miyamoto and Matsumoto (1990) achieved the synthesis of fluorinated pyridazine derivatives, highlighting the importance of fluorinated compounds in enhancing biological activity and stability of pharmaceuticals. This suggests a pathway for the application of Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate in developing novel drugs (Miyamoto & Matsumoto, 1990).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and appropriate safety precautions for handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions. This could include possible modifications to the compound to enhance its properties, further studies to understand its mechanism of action, or potential applications for the compound.

Please note that this is a general guide and the specific details would depend on the particular compound and the available information. If you have access to a chemical database or a scientific literature database, you might be able to find more specific information on this compound. If you’re working in a lab, please make sure to follow all relevant safety procedures when handling this or any other chemical.

Propiedades

IUPAC Name |

ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-2-28-20(27)19-16(29-12-17(25)22-14-5-3-4-6-14)11-18(26)24(23-19)15-9-7-13(21)8-10-15/h7-11,14H,2-6,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTYPMRXXIZOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2CCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

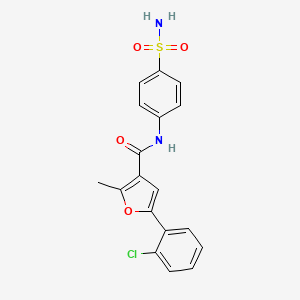

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

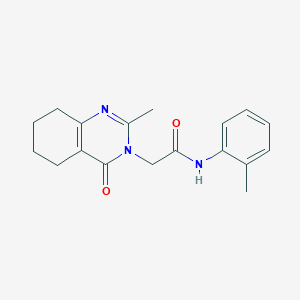

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

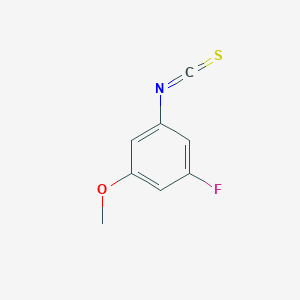

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)